

# Application Note: Quantification of 25B-NBOH in Biological Samples using LC-MS/MS

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## Compound of Interest

Compound Name: 25B-NBOH hydrochloride

Cat. No.: B10764816

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## Abstract

This application note provides a detailed protocol for the quantification of 25B-NBOH (2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol), a potent synthetic hallucinogen, in biological matrices such as blood and urine. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and drug metabolism studies.

## Introduction

25B-NBOH is a designer drug of the NBOH family, which are N-benzyl substituted phenethylamines. Due to its high potency and potential for abuse, there is a growing need for reliable analytical methods to detect and quantify this compound in biological specimens. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for this purpose. This document outlines a complete workflow from sample preparation to data analysis.

## Experimental

### Materials and Reagents

- 25B-NBOH reference standard (Cayman Chemical or equivalent)
- Internal Standard (IS): LSD-d3 or a structurally similar deuterated analog

- Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
- Formic acid (FA) and Ammonium formate
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) and Sodium Acetate (NaOAc)
- Primary Secondary Amine (PSA) sorbent
- Human blood and urine (drug-free)

## Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS approach is recommended for the extraction of 25B-NBOH from blood and urine samples.

- Aliquoting: Pipette 500  $\mu\text{L}$  of the biological sample (blood or urine) into a 2 mL microcentrifuge tube.
- Internal Standard Spiking: Add the internal standard (e.g., LSD-d3) to each sample.
- Extraction: Add 2 mL of a 1:1 (v/v) mixture of water and acetonitrile.
- Salting Out: Add 500 mg of a 4:1 (w/w) mixture of anhydrous  $\text{MgSO}_4$  and NaOAc.
- Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a new tube containing 25 mg of PSA and 75 mg of anhydrous  $\text{MgSO}_4$ .
- Final Centrifugation: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Sample Dilution and Injection: Transfer the final supernatant, dilute if necessary, into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid and 1mM ammonium formate in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Gradient	0-0.5 min, 5% B; 0.5-9.5 min, 5% to 95% B; 9.5-10.5 min, 95% B; 10.5-10.6 min, 95% to 5% B; 10.6-12 min, 5% B

Table 2: Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	4000 V
Source Temperature	325 °C
Drying Gas Flow	6 L/min
Nebulizer Pressure	25 psig

Table 3: MRM Transitions for 25B-NBOH and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
25B-NBOH (Quantifier)	366.07	260.03	Optimize experimentally
25B-NBOH (Qualifier)	366.07	107.05	Optimize experimentally
LSD-d3 (IS)	To be determined based on the specific IS used	To be determined	Optimize experimentally

Note: Collision energies should be optimized for the specific instrument being used.

## Method Validation Parameters

The method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters for a Similar NBOH Analog (25B-NBOMe)

[\[1\]](#)[\[2\]](#)

Parameter	Matrix	Result
Limit of Quantification (LOQ)	Blood, Plasma, Urine	0.01 - 0.02 ng/mL
Linear Dynamic Range	Blood, Plasma, Urine	0.01 - 20 ng/mL
Recovery	Blood, Plasma, Urine	Data to be generated during validation
Intra-day Precision	Blood, Plasma, Urine	Data to be generated during validation
Inter-day Precision	Blood, Plasma, Urine	Data to be generated during validation
Matrix Effects	Blood, Plasma, Urine	Data to be generated during validation

## Data Presentation

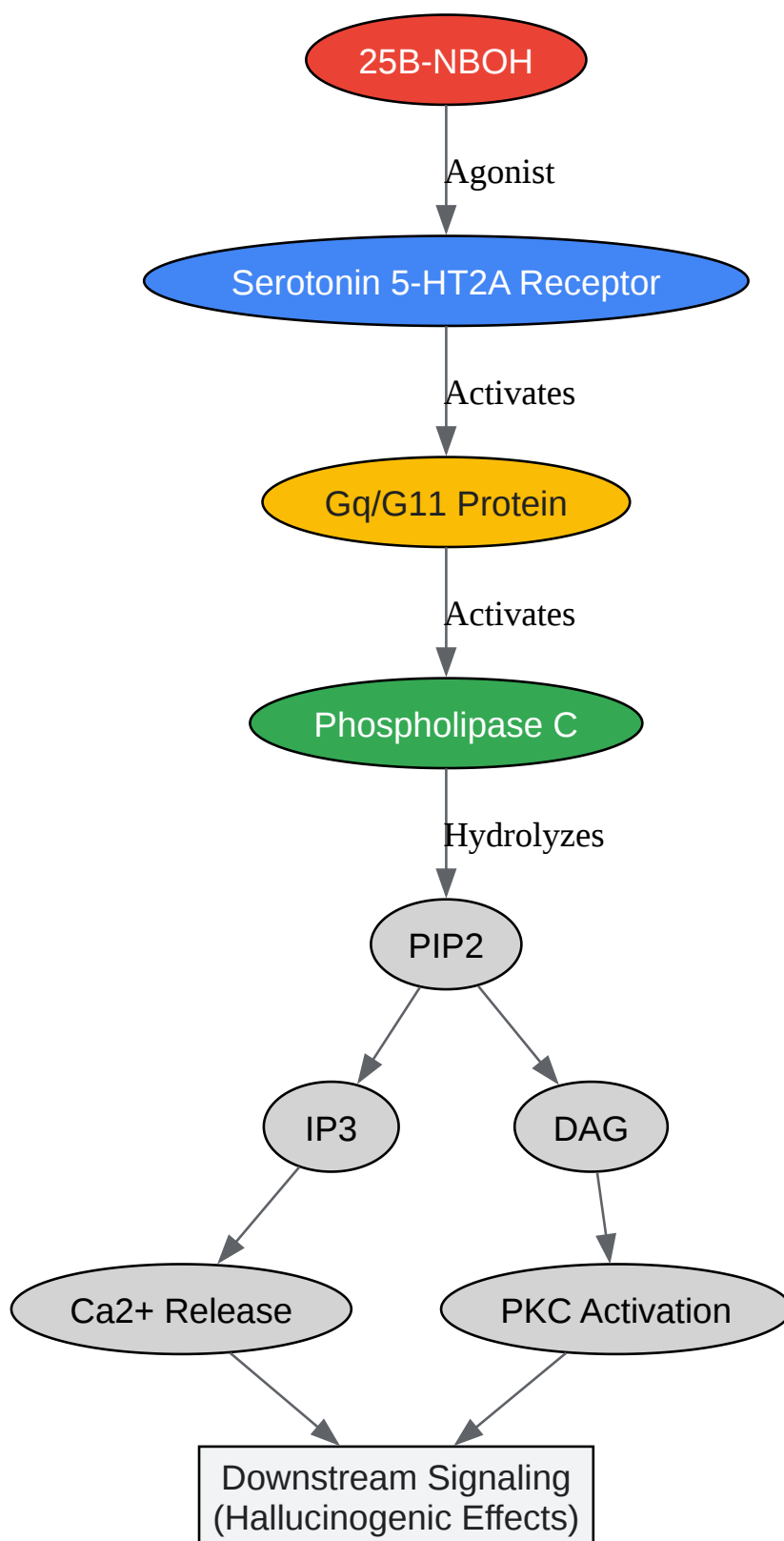
The quantification of 25B-NBOH is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for 25B-NBOH quantification.



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Caption: Simplified 5-HT2A receptor signaling pathway for 25B-NBOH.

## Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 25B-NBOH in biological samples. The QuEChERS sample preparation method is efficient and provides clean extracts, minimizing matrix effects. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. The chromatographic and mass spectrometric conditions are optimized for the specific analysis of 25B-NBOH, ensuring good separation and selective detection. It is important to note that 25B-NBOH can be unstable and may degrade to 2C-B, particularly with GC-MS analysis, highlighting the suitability of LC-MS/MS for its analysis.[3]

## Conclusion

This application note details a comprehensive LC-MS/MS protocol for the quantification of 25B-NBOH in biological samples. The method is sensitive, specific, and suitable for use in forensic and clinical laboratories. Adherence to proper validation procedures is essential to ensure the reliability of the results.

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